Ethyl 6-chloro-2,4-dimethylnicotinate
Overview
Description
Ethyl 6-chloro-2,4-dimethylnicotinate is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid and belongs to the class of aromatic heterocycles. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2,4-dimethylnicotinate can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloro-2,4-dimethylnicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2,4-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like triethylamine (TEA).
Reduction: Reducing agents like LiAlH4, solvents such as tetrahydrofuran (THF), and low temperatures.
Oxidation: Oxidizing agents like KMnO4, solvents such as water or acetone, and elevated temperatures.
Major Products
Substitution: Formation of substituted nicotinates.
Reduction: Formation of 6-chloro-2,4-dimethylnicotinol.
Oxidation: Formation of 6-chloro-2,4-dimethylnicotinic acid.
Scientific Research Applications
Ethyl 6-chloro-2,4-dimethylnicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2,4-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural modifications . The presence of the chlorine atom and ester group allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 6-chloro-2,4-dimethylnicotinate can be compared with other similar compounds, such as:
Ethyl 2,4-dichloro-6-methylnicotinate: Similar structure but with an additional chlorine atom, leading to different reactivity and biological activity.
Methyl 6-chloro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
6-Chloro-2,4-dimethylnicotinonitrile: Similar structure but with a nitrile group instead of an ester, leading to different chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-6(2)5-8(11)12-7(9)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAOHRAUUCSNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856866 | |
Record name | Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54453-94-0 | |
Record name | Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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